5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one
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Overview
Description
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one is an organic compound that belongs to the class of halogenated heterocycles It is characterized by a pyrazolo[4,3-b]pyridine core structure with a bromine atom at the 5-position and a keto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methoxypyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-b]pyridine core . The reaction is usually carried out at elevated temperatures (around 100°C) for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The keto group at the 3-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, bromine, and various nucleophiles. Reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 5-substituted pyrazolo[4,3-b]pyridin-3(2H)-one derivatives, while oxidation and reduction reactions can lead to different keto or hydroxyl derivatives.
Scientific Research Applications
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a keto group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4BrN3O |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
5-bromo-1,2-dihydropyrazolo[4,3-b]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(8-4)6(11)10-9-3/h1-2H,(H2,9,10,11) |
InChI Key |
UIZQJKBAKBVIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NNC2=O)Br |
Origin of Product |
United States |
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